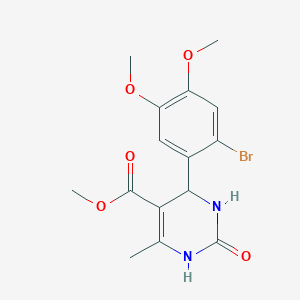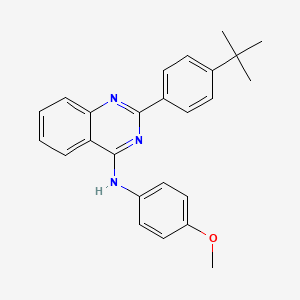![molecular formula C22H22N4S B11631684 7-Phenyl-4-(piperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile](/img/structure/B11631684.png)
7-Phenyl-4-(piperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound belongs to the class of heterocyclic organic molecules, specifically pyrimidines fused with a benzothiophene ring system.
- Its chemical structure consists of a piperidine ring, a phenyl group, and a tetrahydrobenzothienopyrimidine core.
- The presence of the carbonitrile functional group (–CN) suggests potential reactivity and biological activity.
Métodos De Preparación
- Synthetic Routes : The synthesis of this compound involves several steps. One common approach is the condensation of appropriate starting materials.
- Reaction Conditions : Specific reaction conditions may vary, but typically involve heating, solvent use, and catalysts.
- Industrial Production : While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further optimization.
Análisis De Reacciones Químicas
- Reactivity : This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
- Substitution : Nucleophilic substitution reactions using appropriate reagents.
- Major Products : These reactions yield derivatives with modified functional groups, influencing their properties.
Aplicaciones Científicas De Investigación
- Chemistry : Investigating the reactivity and synthetic pathways of this compound.
- Biology : Studying its interactions with biological macromolecules (enzymes, receptors, etc.).
- Medicine : Exploring its potential as a drug candidate (e.g., anticancer, antiviral, or anti-inflammatory properties).
- Industry : Assessing its use in materials science (e.g., organic electronics, dyes, or polymers).
Mecanismo De Acción
- Targets : This compound likely interacts with specific cellular proteins or enzymes.
- Pathways : It may affect cell cycle regulation, apoptosis, or other cellular processes.
Comparación Con Compuestos Similares
- Uniqueness : Highlighting its distinct features compared to related compounds.
- Similar Compounds : While I don’t have a specific list, other pyrimidine-based molecules with similar structural motifs exist.
Remember that further research and experimental validation are crucial to fully understand the compound’s properties and applications.
Propiedades
Fórmula molecular |
C22H22N4S |
|---|---|
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
7-phenyl-4-piperidin-1-yl-6,8-dihydro-5H-[1]benzothiolo[2,3-d]pyrimidine-7-carbonitrile |
InChI |
InChI=1S/C22H22N4S/c23-14-22(16-7-3-1-4-8-16)10-9-17-18(13-22)27-21-19(17)20(24-15-25-21)26-11-5-2-6-12-26/h1,3-4,7-8,15H,2,5-6,9-13H2 |
Clave InChI |
QEHVYEYGVKNYEY-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=C3C4=C(CC(CC4)(C#N)C5=CC=CC=C5)SC3=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-2-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11631605.png)
![(5E)-1-ethyl-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11631609.png)
![2-Biphenyl-4-YL-N-(2-methoxydibenzo[B,D]furan-3-YL)acetamide](/img/structure/B11631615.png)

![N-((Z)-2-(4-fluorophenyl)-1-{[(pyridin-4-ylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B11631631.png)
![2-(allylamino)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631634.png)
![N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B11631635.png)
![2-(4-benzylpiperazin-1-yl)-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631651.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631661.png)
![(2Z)-6-benzyl-2-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11631668.png)
![5-(2-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11631678.png)
![N-(4-chlorophenyl)-5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide](/img/structure/B11631690.png)
